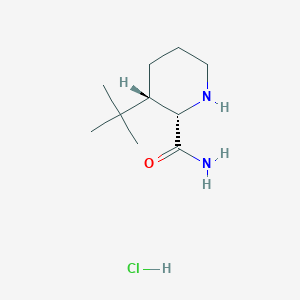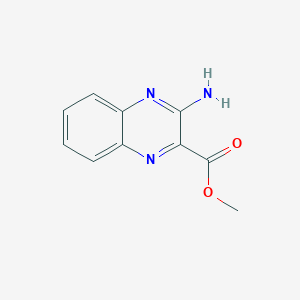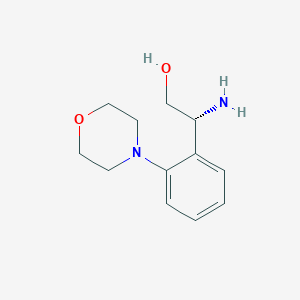
(r)-2-Amino-2-(2-morpholinophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features a morpholine ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety. The presence of both amino and hydroxyl functional groups makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol typically involves the reaction of 2-morpholinophenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired product. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 2-morpholinophenylacetonitrile using a palladium on carbon (Pd/C) catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, Aldehydes
Reduction: Secondary amines, Tertiary amines
Substitution: Alkylated derivatives, Halogenated derivatives
科学的研究の応用
Chemistry
In chemistry, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is used as a chiral building block for the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its ability to mimic natural substrates. It is also employed in the development of enzyme inhibitors and activators.
Medicine
In medicine, ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol has potential applications in drug development. Its chiral nature makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of ®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The morpholine ring provides additional stability and specificity in binding to the target molecules.
類似化合物との比較
Similar Compounds
2-Morpholinoethanol: Similar in structure but lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-phenylethanol: Lacks the morpholine ring, which reduces its stability and specificity in binding to molecular targets.
2-Amino-2-(2-piperidinophenyl)ethan-1-ol: Contains a piperidine ring instead of a morpholine ring, which alters its chemical properties and reactivity.
Uniqueness
®-2-Amino-2-(2-morpholinophenyl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups, along with the morpholine ring. This combination of functional groups provides a high degree of versatility in chemical reactions and applications, making it a valuable compound in various scientific fields.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
(2R)-2-amino-2-(2-morpholin-4-ylphenyl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c13-11(9-15)10-3-1-2-4-12(10)14-5-7-16-8-6-14/h1-4,11,15H,5-9,13H2/t11-/m0/s1 |
InChIキー |
LZWJONHJDAIFAC-NSHDSACASA-N |
異性体SMILES |
C1COCCN1C2=CC=CC=C2[C@H](CO)N |
正規SMILES |
C1COCCN1C2=CC=CC=C2C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


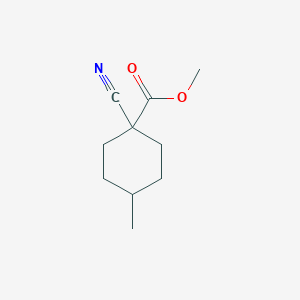
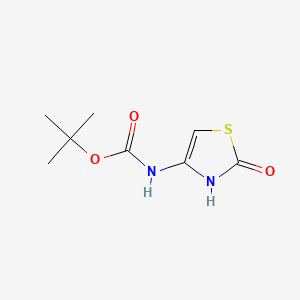
![4-[[(Phenylmethoxy)carbonyl]amino]benzenebutanoic acid](/img/structure/B13507252.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidine-3-carboxylicacid,trans](/img/structure/B13507257.png)
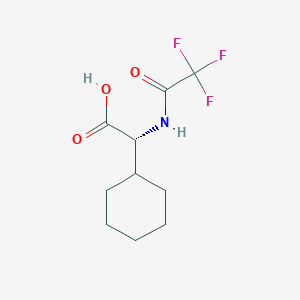
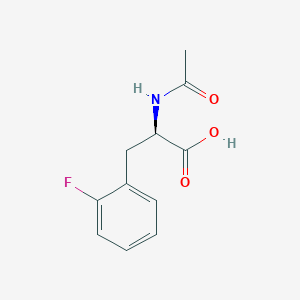
![3-(3-{[(Benzyloxy)carbonyl]amino}propanamido)propanoic acid](/img/structure/B13507263.png)
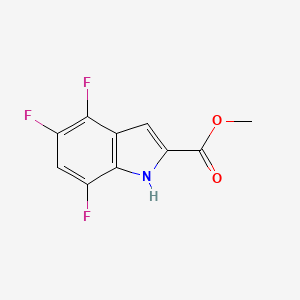
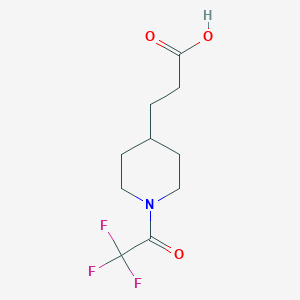
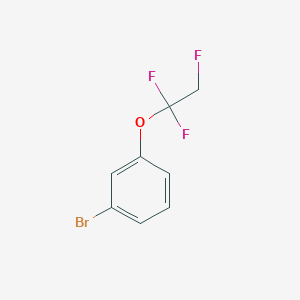
![3-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13507282.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-5-oxo-4,5-dihydropyrazine-2-carboxamide hydrochloride](/img/structure/B13507294.png)
